molecular formula C17H15ClN4O2S B14148294 5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide

5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide

Cat. No.: B14148294
M. Wt: 374.8 g/mol
InChI Key: DVZSDGUZZUFLNX-UHFFFAOYSA-N
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Description

5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 3-chlorophenylamino group and a 2-methylbenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives, which share a similar core structure, have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This suggests that the compound may exert its effects by modulating ion channels or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

5-[6-(3-chloroanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C17H15ClN4O2S/c1-11-5-6-12(9-16(11)25(19,23)24)15-7-8-17(22-21-15)20-14-4-2-3-13(18)10-14/h2-10H,1H3,(H,20,22)(H2,19,23,24)

InChI Key

DVZSDGUZZUFLNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC(=CC=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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